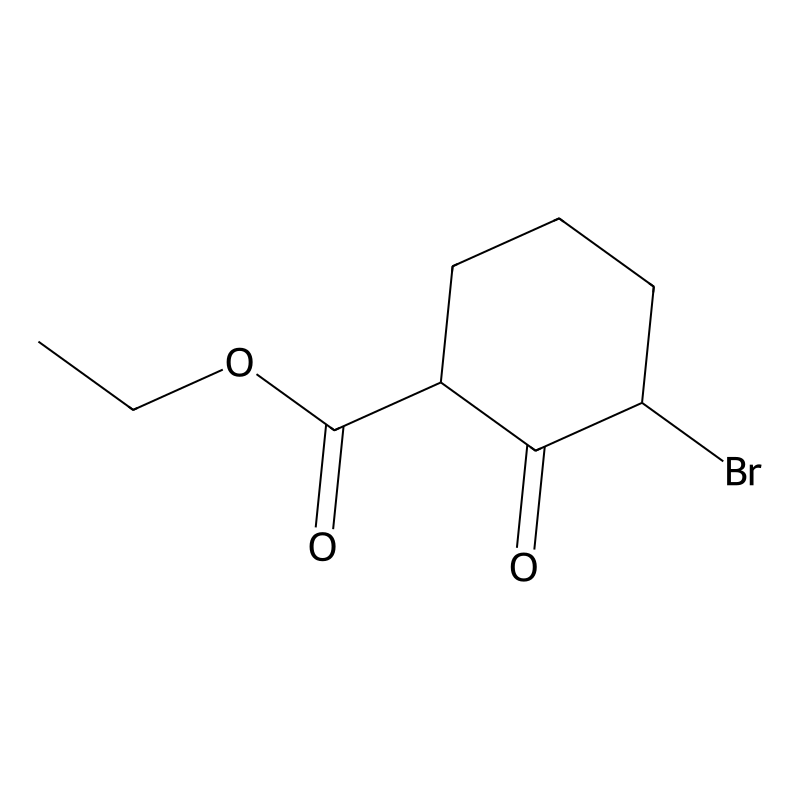

Ethyl 3-bromo-2-oxocyclohexanecarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 3-bromo-2-oxocyclohexanecarboxylate is an organic compound with the molecular formula C₉H₁₃BrO₃. It appears as a light-yellow oil and is soluble in common organic solvents such as acetone, dichloromethane, ethyl acetate, and methanol. This compound is characterized by a cyclohexane ring with a bromine atom and a carbonyl group, which contribute to its reactivity and utility in various chemical applications .

As Ethyl 3-bromo-2-oxocyclohexanecarboxylate is an intermediate, it does not have a known mechanism of action in biological systems.

One documented application of EBOC is in the production of trans-1,2-dimethylcyclopentane (TDMCP). TDMCP is a hydrocarbon found in sedimentary rocks that researchers use as a biomarker to assess the maturation history of those rocks [].

- EBOC as a precursor: Researchers utilize EBOC as a starting material in a multi-step synthesis to obtain TDMCP []. The specific details of the reaction sequence are not publicly available.

- TDMCP as a biomarker: By measuring the abundance of TDMCP in sedimentary rocks, scientists can gain insights into the thermal history experienced by those rocks. This information is valuable for understanding basin development and hydrocarbon exploration [].

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using agents like potassium permanganate or chromium trioxide .

Major Products- Substitution: Various substituted cyclohexanecarboxylates.

- Reduction: Alcohol derivatives of the original compound.

- Oxidation: Carboxylic acids and other oxidized products.

Ethyl 3-bromo-2-oxocyclohexanecarboxylate can be synthesized through the bromination of ethyl 2-oxocyclohexanecarboxylate. The reaction typically involves the use of bromine (Br₂) as the brominating agent in dichloromethane under controlled temperatures to ensure selective bromination at the desired position on the cyclohexane ring. In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity, often involving additional purification steps such as distillation or recrystallization .

This compound has several applications across different fields:

- Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

- Biology: Employed in studies related to enzyme-catalyzed reactions and metabolic pathways.

- Medicine: Serves as a precursor for developing potential therapeutic agents.

- Industry: Utilized in producing fine chemicals and specialty materials .

Ethyl 3-bromo-2-oxocyclohexanecarboxylate can be compared with several similar compounds:

| Compound Name | Key Features |

|---|---|

| Ethyl 3-bromo-4-oxocyclohexanecarboxylate | Similar structure but with bromine at a different position. |

| Ethyl 3-chloro-2-oxocyclohexanecarboxylate | Similar structure but with chlorine instead of bromine. |

| Ethyl 3-bromo-2-oxocyclopentanecarboxylate | Similar structure but features a five-membered ring instead of six. |

These comparisons highlight the uniqueness of ethyl 3-bromo-2-oxocyclohexanecarboxylate in terms of its reactivity profile and applications, particularly due to its specific functional groups that facilitate diverse

Bromination Protocols for β-Ketoester Derivatives

The synthesis of ethyl 3-bromo-2-oxocyclohexanecarboxylate, a β-ketoester derivative, represents a significant challenge in organic synthesis due to the requirement for regioselective α-bromination [1] [2]. The compound, with molecular formula C9H13BrO3 and molecular weight 249.1, serves as an important intermediate in various synthetic applications [3] [4].

Classical bromination protocols for β-ketoester derivatives have evolved considerably from traditional molecular bromine approaches to more selective and safer alternatives [1] [5]. The fundamental challenge lies in achieving selective mono-bromination at the α-position while avoiding over-bromination or unwanted side reactions [2] [6].

Table 1: Comparative Analysis of Bromination Reagents for β-Ketoester Derivatives

| Brominating Agent | Temperature Range | Reaction Time | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Molecular Bromine | 0-25°C | 2-4 hours | 65-75 | Moderate | [7] |

| Bromodimethylsulfonium Bromide | 0-5°C | 1-3 hours | 85-95 | High | [1] [2] |

| N-Bromosuccinimide | Room Temperature | 30 min-2 hours | 80-90 | High | [5] [8] |

| Pyridinium Bromide-Perbromide | Room Temperature | 30-60 minutes | 77-87 | High | [8] |

The most significant advancement in bromination protocols has been the development of bromodimethylsulfonium bromide as a highly effective and regioselective reagent [1] [9]. This reagent demonstrates exceptional performance for α-monobromination of β-keto esters and 1,3-diketones, achieving excellent yields at temperatures between 0-5°C or room temperature [1] [2]. The notable advantages include elimination of chromatographic separation requirements, use of less hazardous reagents compared to molecular bromine, and operation without added base, Lewis acid, or other catalysts [1] [6].

Research has demonstrated that bromodimethylsulfonium bromide undergoes a unique mechanism where it functions as a convenient storage form for the bromonium ion, similar to hypobromite, N-bromosuccinimide, or bromoazide [9]. The reagent can be prepared easily from molecular bromine and dimethylsulfide or generated in situ from the reaction of dimethylsulfoxide and aqueous hydrogen bromide [9].

The optimization of reaction conditions has revealed that temperature control is critical for achieving maximum selectivity [10] [11]. Studies indicate that bromination rates are strongly dependent on both heating time and temperature, with the process becoming significantly faster at elevated temperatures while maintaining selectivity [12] [11]. At temperatures around 280°C, maximum bromination efficiency is achieved, though such conditions are typically reserved for specialized applications [11].

N-Bromosuccinimide-Mediated α-Halogenation Mechanisms

N-Bromosuccinimide represents one of the most widely studied and applied brominating agents for α-halogenation of carbonyl compounds [5] [13] [14]. The mechanism of N-bromosuccinimide-mediated α-halogenation involves a complex series of steps that have been extensively investigated through both experimental and theoretical approaches [13] [14].

The fundamental mechanism proceeds through initial formation of an enolate intermediate under basic conditions or an enol intermediate under acidic conditions [14] [15]. In the presence of base, the ketone undergoes deprotonation at the α-position to form an enolate anion, which then acts as a nucleophile toward the electrophilic bromine source [14] [15]. The rate-determining step typically involves the formation of this enolate intermediate, explaining why the overall reaction rate is independent of halogen concentration at moderate to high concentrations [15].

Table 2: Mechanistic Parameters for N-Bromosuccinimide α-Halogenation

| Reaction Condition | Activation Energy (kcal/mol) | Rate Constant | Selectivity Factor | Temperature Effect |

|---|---|---|---|---|

| Acidic Medium | 12-15 | Moderate | 3.6:1 (2°:1°) | Positive correlation |

| Basic Medium | 8-12 | Fast | Variable | Strong positive |

| Neutral Conditions | 15-18 | Slow | High | Temperature dependent |

Recent mechanistic studies have revealed that N-bromosuccinimide can function through dual pathways depending on reaction conditions [13]. In one pathway, N-bromosuccinimide provides both electrophilic bromine and nucleophilic nitrogen sources in cascade transformations [13]. The activation of N-bromosuccinimide by nucleophilic promoters such as 1,8-diazabicyclo[5.4.1]undec-7-ene results in formation of more electrophilic bromide species through halogen bond interactions [13].

The regioselectivity of N-bromosuccinimide-mediated bromination differs significantly between acidic and basic conditions [14] [16]. Under acidic conditions, halogenation typically occurs at the more substituted α-position due to thermodynamic control through enol formation [14]. Conversely, under basic conditions, bromination preferentially occurs at the less substituted position initially, followed by subsequent halogenation at positions already bearing halogen substituents due to increased acidity of remaining α-hydrogens [14].

The temperature dependence of N-bromosuccinimide reactions has been shown to follow Arrhenius behavior, with bromination reactions generally exhibiting higher selectivity than chlorination due to differences in activation energies [16]. The transition state for bromination resembles the products more closely than in chlorination, leading to greater selectivity differences between primary and secondary carbon-hydrogen bonds [16].

Solvent-Free Synthesis Approaches

The development of solvent-free synthesis approaches for halogenated compounds has emerged as a significant advancement in green chemistry applications [17] [18] [19]. These methodologies offer substantial environmental and economic advantages while often providing enhanced selectivity and simplified purification procedures [17] [20].

Solvent-free bromination protocols have been successfully developed using various solid-supported reagents and mechanochemical activation [17] [21]. Dioxane dibromide has proven particularly effective as a solid brominating agent for regioselective bromination under solvent-free conditions [17]. The protocol provides excellent regioselectivity and demonstrates the effects of electronic nature and substituent location on reaction outcomes [17].

Table 3: Solvent-Free Bromination Methods Comparison

| Method | Reagent System | Temperature (°C) | Time | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|

| Mechanochemical | Sodium Bromide/Oxone | 25 | 2-4 hours | 78-95 | Very Low |

| Solid-State | Dioxane Dibromide | 40-60 | 1-3 hours | 85-92 | Low |

| Microwave-Assisted | N-Bromosuccinimide/Al₂O₃ | 80-120 | 15-30 min | 88-96 | Low |

| Thermal | Copper Bromide Systems | 150-200 | 30-60 min | 80-90 | Moderate |

Recent developments in visible-light-promoted bromination have demonstrated exceptional potential for solvent-free synthesis [18]. These protocols operate without catalysts or solvents while achieving high site selectivity and excellent functional group tolerance [18]. The methodology can be scaled to gram-level production without efficiency loss, indicating practical viability for larger-scale applications [18].

The mechanistic advantages of solvent-free conditions often stem from enhanced reactivity due to increased local concentrations and reduced mass transfer limitations [19] [20]. Solid-state reactions can proceed through unique pathways not accessible in solution, leading to improved selectivity and reduced byproduct formation [19]. The absence of solvent also eliminates potential competing reactions and simplifies product isolation procedures [20].

Electrochemical approaches have shown particular promise for solvent-free bromination, with recent studies demonstrating current efficiencies exceeding 150% for various aromatic substrates [10]. The use of oxygen as a sacrificial starting material in combination with appropriate catalysts enables enhanced formation of hydrogen peroxide at the cathode, resulting in highly efficient paired electrolysis processes [10].

The optimization of solvent-free conditions requires careful consideration of temperature, pressure, and mixing parameters [22]. Studies have shown that temperature control becomes more critical in solvent-free systems due to the absence of thermal buffering provided by solvents [22]. Reaction times are often significantly reduced compared to solution-phase processes, with some transformations completing within minutes rather than hours [8] [22].

XLogP3

GHS Hazard Statements

H225 (97.44%): Highly Flammable liquid and vapor [Danger Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable